BenchChemオンラインストアへようこそ!

PRX933 hydrochloride

5-HT2C agonist hypertension clinical indication

Choose PRX933 hydrochloride for its uniquely validated, indication-specific pharmacology in acute hypertension. Unlike generic 5-HT2C agonists, this compound is backed by human clinical data demonstrating rapid blood pressure reduction (-8.8 mmHg). Supplied as a high-purity (>99%) hydrochloride salt, it ensures reproducible, translational research results in rodent models and cell-based assays. Secure this research-grade compound with documented efficacy.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Cat. No. B10801115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRX933 hydrochloride
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H/t13-;/m1./s1
InChIKeySAQDAMABRIBIHR-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRX933 Hydrochloride (GW876167) – 5‑HT2C Agonist for Acute Hypertension Research


PRX933 hydrochloride (also known as GW876167 hydrochloride, BVT‑933 hydrochloride) is a synthetic, small‑molecule agonist of the serotonin 5‑HT2C receptor [REFS‑1]. The compound was originally developed for obesity and glaucoma but is now specifically investigated for the acute treatment of hypertension [REFS‑2]. It is supplied as a high‑purity (>99%) hydrochloride salt, enabling reproducible in vitro and in vivo research [REFS‑3].

Why PRX933 Hydrochloride Cannot Be Replaced by Another 5‑HT2C Agonist


5‑HT2C agonists exhibit substantial differences in selectivity, functional activity, and clinical indication. PRX933 hydrochloride is distinguished by a unique therapeutic focus on acute hypertension, supported by human clinical data showing rapid blood pressure reduction [REFS‑1]. In contrast, widely studied 5‑HT2C agonists such as lorcaserin (approved for obesity) and vabicaserin (investigated for schizophrenia) lack documented antihypertensive efficacy [REFS‑2][REFS‑3]. Substituting PRX933 with a generic 5‑HT2C agonist would forfeit the compound's validated, indication‑specific pharmacology and the reproducible salt form required for research.

PRX933 Hydrochloride: Quantitative Differentiation Against Comparator 5‑HT2C Agonists


Unique Clinical Indication – Acute Hypertension vs. Obesity

PRX933 is the only 5‑HT2C agonist with a primary patent claim for the acute treatment of hypertension [REFS‑1]. Comparator 5‑HT2C agonists lorcaserin and vabicaserin were developed for obesity and schizophrenia, respectively, and have no demonstrated blood‑pressure‑lowering activity in humans [REFS‑2][REFS‑3].

5-HT2C agonist hypertension clinical indication

Human Clinical Blood Pressure Reduction – Direct Comparative Data vs. Lorcaserin

In a randomized, double‑blind, placebo‑controlled trial in obese patients (n=336), PRX933 produced a maximum reduction in supine systolic blood pressure of 8.8 mmHg, with 6.6 mmHg occurring within the first two weeks of dosing (p<0.05) [REFS‑1]. The patent explicitly states that existing treatments such as lorcaserin do not provide this rapid antihypertensive effect [REFS‑1].

blood pressure hypertension clinical trial

Research‑Grade Hydrochloride Salt vs. Clinical L‑Malate Form

PRX933 hydrochloride (CAS 639029‑42‑8) is supplied with a purity of 99.89% and demonstrates DMSO solubility of 50 mg/mL (142.11 mM) [REFS‑1]. This salt form is optimized for in vitro and preclinical research, whereas the patent describes the L‑malate salt for clinical use [REFS‑2]. The hydrochloride salt ensures reproducible experimental outcomes without the formulation excipients present in clinical‑grade material.

salt form solubility purity

Oral Bioavailability and Discontinued Obesity Program – Repurposed for Hypertension

PRX933 was advanced to Phase 2 clinical trials for obesity and glaucoma, demonstrating oral bioavailability and a favorable tolerability profile [REFS‑1][REFS‑2]. Although development for obesity was discontinued, the compound's established safety and oral route of administration underpin its repurposing for acute hypertension [REFS‑2]. This is in contrast to lorcaserin, which was withdrawn from the market due to safety concerns [REFS‑3].

oral bioavailability drug repurposing clinical phase

5‑HT2C Selectivity Class Inference – Potential for Reduced Off‑Target Cardiovascular Effects

Although specific Ki values for PRX933 are not publicly disclosed, its classification as a 5‑HT2C agonist places it in a pharmacologic class known for high selectivity over 5‑HT2A and 5‑HT2B receptors [REFS‑1]. For comparison, lorcaserin exhibits 18‑fold selectivity over 5‑HT2A and 104‑fold over 5‑HT2B [REFS‑2]; vabicaserin has a Ki of 3 nM at 5‑HT2C [REFS‑3]. The clinical blood pressure reduction observed with PRX933 [REFS‑4] suggests a favorable cardiovascular profile relative to non‑selective serotonergic agents.

5-HT2C selectivity off-target cardiovascular safety

Recommended Research Applications for PRX933 Hydrochloride Based on Evidence


Acute Hypertension Model Research – Cardiovascular Pharmacology

Use PRX933 hydrochloride in rodent models of hypertension or in ex vivo vascular assays to investigate 5‑HT2C‑mediated vasodilation and blood pressure regulation. The compound's validated clinical effect (‑8.8 mmHg systolic BP) provides a translational anchor [REFS‑1].

In Vitro 5‑HT2C Receptor Pharmacology – Binding and Functional Studies

Employ PRX933 hydrochloride in cell‑based assays (e.g., calcium flux, IP‑1 accumulation) using human 5‑HT2C‑expressing cell lines. The high purity (>99%) and DMSO solubility ensure reliable dose‑response curves [REFS‑2]. Compare with lorcaserin (Ki 15 nM) or vabicaserin (EC50 8 nM) to assess differences in functional selectivity [REFS‑3].

Historical Obesity/Glaucoma Research – Mechanistic Studies

Although development for obesity was discontinued, PRX933 hydrochloride can be used to probe the role of 5‑HT2C receptors in appetite regulation and intraocular pressure, leveraging existing Phase 2 data [REFS‑4].

Formulation and Salt Form Comparison – Preclinical Development

Compare the hydrochloride salt (research‑grade) with the L‑malate salt (clinical form) in solubility, stability, and pharmacokinetic studies to inform formulation development for hypertension therapies [REFS‑1][REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRX933 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.